N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine
Description
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a purine base linked to an indene derivative, which contributes to its distinct chemical behavior and potential biological activities.
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c18-11-2-5-13-10(7-11)1-6-14(13)22-16-15-17(20-8-19-16)23(9-21-15)12-3-4-12/h2,5,7-9,12,14H,1,3-4,6H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQYDIHGZSNNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4CCC5=C4C=CC(=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Indene Derivative: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-inden-1-amine. This can be achieved through the reduction of 5-chloro-1-indanone using a suitable reducing agent such as sodium borohydride.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group to the purine base. This can be done using cyclopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: Finally, the indene derivative is coupled with the cyclopropylated purine base under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-methylpurin-6-amine
- N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-ethylpurin-6-amine
- N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-propylpurin-6-amine
Uniqueness
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-9-cyclopropylpurin-6-amine stands out due to the presence of the cyclopropyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying specific biochemical pathways and developing targeted therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
